3-(4-Fluoro-2-nitrophenoxy)phenol
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Overview
Description
3-(4-Fluoro-2-nitrophenoxy)phenol is an organic compound that belongs to the class of aryloxy phenols. This compound is characterized by the presence of a fluorine atom and a nitro group attached to the phenoxy ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-nitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-fluoro-2-nitrophenol with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the nitro group by the phenoxy group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-nitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
3-(4-Fluoro-2-nitrophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-nitrophenoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-4-nitrophenoxy)phenol: Similar structure with a chlorine atom instead of fluorine.
3-(4-Nitrophenoxy)phenol: Lacks the fluorine atom.
3-(4-Fluoro-2-nitrophenoxy)aniline: Contains an amino group instead of a hydroxyl group.
Uniqueness
3-(4-Fluoro-2-nitrophenoxy)phenol is unique due to the presence of both a fluorine atom and a nitro group, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-fluoro-2-nitrophenoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO4/c13-8-4-5-12(11(6-8)14(16)17)18-10-3-1-2-9(15)7-10/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDCLESJGWEPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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